
EPZ005687
Beschreibung
Significance of Epigenetic Regulation in Disease Pathogenesis
Epigenetic mechanisms, such as DNA methylation and histone modifications, are essential for regulating gene expression. hilarispublisher.com They act as a bridge between environmental factors and our genes, influencing cellular processes throughout life. researchgate.net Disruptions in these epigenetic patterns can lead to the inappropriate silencing of tumor suppressor genes or the activation of oncogenes, contributing to cancer development. hilarispublisher.com In fact, altered epigenetic profiles are associated with many cancers and can influence tumor heterogeneity and response to treatment. hilarispublisher.com Beyond cancer, epigenetic dysregulation has been implicated in a wide range of conditions, including autoimmune diseases, cardiovascular disorders, and neurodegenerative diseases. researchgate.netmdpi.comimrpress.com
Overview of Histone Methyltransferases as Therapeutic Targets
Histone methyltransferases (HMTs) are a class of enzymes that add methyl groups to histone proteins, a key component of chromatin. nih.gov This process, known as histone methylation, can either activate or repress gene transcription depending on the specific site and degree of methylation. mdpi.com The aberrant activity of HMTs has been linked to the development of various cancers, making them attractive targets for therapeutic intervention. nih.gov By designing drugs that inhibit these enzymes, researchers aim to correct the abnormal gene expression patterns that drive disease. nih.govdiscoveryontarget.com
Historical Development of Enhancer of Zeste Homolog 2 (EZH2) Inhibitors in Drug Discovery
Enhancer of Zeste Homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). wikipedia.orgmdpi.com It is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with gene silencing. wikipedia.orgmdpi.com EZH2 is often overexpressed in various cancers, including lymphoma, breast cancer, and prostate cancer, where it contributes to tumor growth by suppressing tumor suppressor genes. wikipedia.orgnih.govnih.gov
The discovery of EZH2's role in cancer spurred the development of inhibitors to block its activity. An early, non-selective inhibitor was 3-deazaneplanocin A (DZNep), which indirectly inhibits EZH2 by causing the accumulation of a natural inhibitor of methyltransferases. wikipedia.orgmdpi.comnih.gov However, its lack of specificity led to the pursuit of more targeted therapies. wikipedia.org This led to the development of S-adenosylmethionine (SAM)-competitive inhibitors, which directly target the active site of EZH2. wikipedia.orgmdpi.com
EPZ005687 as an Early-Generation EZH2 Inhibitor
In 2012, the landscape of EZH2-targeted therapy was significantly advanced with the introduction of this compound by Epizyme. wikipedia.orgresearchgate.net This compound was a potent and highly selective S-adenosylmethionine (SAM)-competitive inhibitor of EZH2. wikipedia.orgresearchgate.net It represented a significant step forward from less specific inhibitors like DZNep. wikipedia.org
This compound demonstrated the ability to specifically block the methyltransferase activity of EZH2, leading to a reduction in H3K27me3 levels. nih.govresearchgate.net This early-generation inhibitor was instrumental as a tool compound for validating EZH2 as a therapeutic target and for studying the biological consequences of its inhibition. nih.gov Research showed that this compound could selectively kill lymphoma cells harboring specific mutations in EZH2, laying the groundwork for the development of more advanced, clinically applicable EZH2 inhibitors like tazemetostat (EPZ-6438). wikipedia.orgnih.govnih.gov
Biochemical and Cellular Activity of this compound
Parameter | Value | Reference |
---|---|---|
Target | EZH2 | selleckchem.com |
Ki | 24 nM | selleckchem.combpsbioscience.commedchemexpress.com |
IC50 (PRC2 enzymatic activity) | 54 nM | selleckchem.combpsbioscience.commedchemexpress.com |
IC50 (H3K27 trimethylation) | 80 nM | bocsci.com |
Selectivity vs. EZH1 | ~50-fold | wikipedia.orgselleckchem.commedchemexpress.com |
Selectivity vs. other methyltransferases | >500-fold | selleckchem.commedchemexpress.comapexbt.com |
Mechanism of Action | SAM-competitive inhibitor | wikipedia.orgmdpi.comselleckchem.com |
This compound's development was a pivotal moment in the field of epigenetics, demonstrating the feasibility of creating potent and selective inhibitors for histone methyltransferases. researchgate.net It showed notable activity in preclinical models, particularly in lymphoma cells with specific EZH2 mutations (Y641 and A677G), where it induced cell cycle arrest and apoptosis. researchgate.netselleckchem.combpsbioscience.com For instance, it was shown to significantly inhibit the proliferation of lymphoma cell lines with these mutations while having minimal effect on wild-type cells. researchgate.netapexbt.com Studies in various cancer cell lines, including those from oropharyngeal cancer and medulloblastoma, have further explored its potential. oncotarget.comnih.gov While not developed for in vivo human studies, this compound was a crucial research tool that paved the way for the next generation of EZH2 inhibitors that have now entered clinical practice. nih.govnih.gov
Key Research Findings for this compound
Finding | Cell/Model System | Effect | Reference |
---|---|---|---|
Selective cell killing | Lymphoma cells with EZH2 Y641F or A677G mutations | Robust cell killing and G1 phase arrest | researchgate.netselleckchem.com |
Minimal effect on wild-type cells | Lymphoma cells with wild-type EZH2 | Minimal impact on proliferation | researchgate.netselleckchem.com |
Inhibition of H3K27 methylation | Various lymphoma cell lines | Dose-dependent reduction in H3K27me3 | nih.govresearchgate.netselleckchem.com |
Induction of apoptosis | U937 leukemia cells | Dose-dependent apoptosis | medchemexpress.com |
Delayed osteoarthritis development | Mouse model of osteoarthritis | Delayed OA development with intra-articular injection | bocsci.comapexbt.com |
Inhibition of pulmonary arterial hypertension | Mouse model of TAC-induced PAH | Significantly inhibited the development of PAH | nih.gov |
Eigenschaften
IUPAC Name |
1-cyclopentyl-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-6-[4-(morpholin-4-ylmethyl)phenyl]indazole-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H37N5O3/c1-21-15-22(2)35-32(39)28(21)18-33-31(38)27-16-25(17-30-29(27)19-34-37(30)26-5-3-4-6-26)24-9-7-23(8-10-24)20-36-11-13-40-14-12-36/h7-10,15-17,19,26H,3-6,11-14,18,20H2,1-2H3,(H,33,38)(H,35,39) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOIBZSZLMJDVDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)CNC(=O)C2=C3C=NN(C3=CC(=C2)C4=CC=C(C=C4)CN5CCOCC5)C6CCCC6)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H37N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80733849 | |
Record name | 1-Cyclopentyl-N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-6-{4-[(morpholin-4-yl)methyl]phenyl}-1H-indazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80733849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
539.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1396772-26-1 | |
Record name | 1-Cyclopentyl-N-[(1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-6-[4-(4-morpholinylmethyl)phenyl]-1H-indazole-4-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1396772-26-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | EPZ-5687 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1396772261 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Cyclopentyl-N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-6-{4-[(morpholin-4-yl)methyl]phenyl}-1H-indazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80733849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EPZ-5687 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GQ4LD5KG1E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Cellular and Molecular Effects of Epz005687 in Biological Systems
Impact on Histone H3 Lysine 27 Methylation (H3K27me3) Levels
Treatment with EPZ005687 leads to a significant and dose-dependent decrease in the global levels of H3K27me3 in various cancer cell lines. oncotarget.comnih.gov This effect has been observed in cells with wild-type EZH2, as well as those harboring activating mutations such as Y641 and A677G, which are common in certain lymphomas. nih.govtandfonline.com For instance, in the OCI-LY19 wild-type EZH2 lymphoma cell line, this compound treatment for 96 hours resulted in a dose-dependent reduction of H3K27me3. u-tokyo.ac.jpresearchgate.net Similarly, in the EZH2 Y646F-mutant lymphoma cell line WSU-DLCL2, this compound induced a concentration-dependent decrease in global H3K27me3 levels. aacrjournals.org The inhibitory effect is not only concentration-dependent but also time-dependent. researchgate.net
Cell Line | EZH2 Status | This compound Effect on H3K27me3 | Reference |
OCI-LY19 | Wild-Type | Dose-dependent reduction | u-tokyo.ac.jpresearchgate.net |
WSU-DLCL2 | Y641F Mutant | Concentration-dependent reduction | aacrjournals.org |
Pfeiffer | A677G Mutant | Reduction | researchgate.net |
Various Lymphoma Cells | Wild-Type, Y641 & A677G Mutants | Dose-dependent reduction | nih.gov |
Breast & Prostate Cancer Cells | Not Specified | Dose-dependent reduction | nih.gov |
U937 Leukemia Cells | Not Specified | Obvious depletion | medchemexpress.combiocrick.com |
Normal CD34+ Cells | Not Specified | Minimal effect | medchemexpress.combiocrick.com |
This compound demonstrates high selectivity for EZH2. selleckchem.com Studies have shown that while it potently inhibits H3K27 methylation, it has minimal impact on other histone methylation marks. u-tokyo.ac.jpresearchgate.net In both wild-type (OCI-LY19) and mutant (WSU-DLCL2) lymphoma cell lines, this compound specifically reduced H3K27me3 levels without significantly altering a broad panel of other histone methylation marks. u-tokyo.ac.jpresearchgate.net This specificity underscores its targeted mechanism of action. It has a 50-fold greater selectivity for EZH2 over the closely related EZH1 and over 500-fold selectivity against 15 other protein methyltransferases. medchemexpress.comresearchgate.net
Global H3K27me3 Reduction
Regulation of Gene Expression Profiles
By inhibiting EZH2 and reducing H3K27me3 levels, this compound leads to the reactivation or derepression of genes that are normally silenced by PRC2. tandfonline.comnih.gov In lymphoma cell lines with the EZH2 Tyr641 mutation, treatment with this compound resulted in the derepression of known EZH2 target genes. selleckchem.comtargetmol.com This effect is central to its anti-proliferative mechanism in cancers dependent on aberrant EZH2 activity. For example, in myelodysplastic syndrome (MDS) cell lines, treatment with this compound led to increased expression of the HOX gene cluster, which is known to be repressed by EZH2. nih.gov
The derepression of EZH2 target genes by this compound can lead to broader changes in gene regulatory networks. However, the specific genes affected can vary between different cell lines, even those with the same EZH2 mutation. aacrjournals.org This suggests that the downstream effects of EZH2 inhibition are context-dependent, likely influenced by the unique epigenetic landscape of each cell line. aacrjournals.org In some contexts, EZH2 can act as a transcriptional activator in conjunction with other factors; for instance, in certain breast cancer cells, EZH2 can form a complex with NF-kB components to activate target genes. tandfonline.com The impact of this compound on these non-canonical functions is less characterized.
Derepression of EZH2 Target Genes
Cell Cycle Dynamics and Proliferation
This compound has been shown to inhibit the proliferation of cancer cells that are dependent on EZH2 activity, particularly those with activating mutations. targetmol.comresearchgate.net This anti-proliferative effect is often accompanied by alterations in the cell cycle.
In several cancer cell lines, treatment with this compound induces cell cycle arrest, primarily in the G1 phase. medchemexpress.comselleckchem.comncats.io In the WSU-DLCL2 lymphoma cell line, this compound treatment led to a dose-dependent increase in the G1 population, with a corresponding decrease in the S and G2/M phases. selleckchem.comresearchgate.net Similarly, in U937 leukemia cells, this compound induced G1 phase arrest and reduced the percentage of cells in the S phase. medchemexpress.combiocrick.com In rhabdomyosarcoma cell lines, this compound also caused a significant, concentration-dependent arrest in the G1 phase. nih.gov
The anti-proliferative effects are notably selective. In lymphoma cell lines with EZH2 mutations (Y641F or A677G), this compound significantly curbed proliferation, while having minimal impact on the proliferation of wild-type EZH2 lymphoma cells. researchgate.netresearchgate.net For example, a study showed a marked effect on the proliferation of the WSU-DLCL2 (Y641F) and Pfeiffer (A677G) cell lines, but not the OCI-LY19 (wild-type) cell line. researchgate.net
Cell Line | EZH2 Status | Effect on Cell Cycle | Effect on Proliferation | Reference |
WSU-DLCL2 | Y641F Mutant | G1 arrest; decrease in S and G2/M | Notable inhibition | selleckchem.comresearchgate.netresearchgate.net |
U937 | Not Specified | G1 arrest; decrease in S phase | Obvious inhibition | medchemexpress.combiocrick.com |
RD (Rhabdomyosarcoma) | Not Specified | G1 arrest | Significant reduction | nih.gov |
RH30 (Rhabdomyosarcoma) | Not Specified | G1 arrest | Significant reduction | nih.gov |
OCI-LY19 | Wild-Type | Not specified | Minimal effect | researchgate.netresearchgate.net |
Pfeiffer | A677G Mutant | Not specified | Notable inhibition | researchgate.netresearchgate.net |
Normal CD34+ Cells | Not Specified | No effect | Weak effect | medchemexpress.combiocrick.com |
Induction of G1 Phase Cell Cycle Arrest
A prominent cellular response to this compound treatment is the arrest of the cell cycle in the G1 phase. This effect has been observed across various cancer cell lines, leading to a decrease in the proportion of cells entering the S and G2/M phases. selleckchem.comnih.gov
In lymphoma cell lines with an EZH2 Tyr641 mutant, treatment with this compound resulted in a dose-dependent increase in the G1 population after four days. researchgate.net Prolonged exposure to the compound led to a further accumulation of cells in the G1 phase at lower doses, while higher doses prompted an increase in the sub-G1 population, indicative of apoptosis. researchgate.net
Similarly, in the U937 leukemia cell line, this compound induced a block in the G1 phase, with a corresponding decrease in the percentage of cells in the S phase. medchemexpress.combiocrick.comnih.gov This effect on the cell cycle was not observed in normal bone marrow CD34+ cells, highlighting a degree of selectivity for cancer cells. biocrick.comnih.gov Studies in rhabdomyosarcoma cell lines, both embryonal (RD) and alveolar (RH30), also demonstrated a significant, concentration-dependent arrest of cells in the G1 phase following treatment with this compound. nih.govnih.gov At a concentration of 15 µM, the compound caused an additional 20% of RD cells and 13% of RH30 cells to accumulate in the G1 phase. nih.gov
This G1 arrest is a direct consequence of the inhibition of EZH2's catalytic activity, which leads to the de-repression of EZH2 target genes, some of which are critical regulators of the cell cycle. selleckchem.com In MYC-amplified C17.2 neural stem cells, EZH2 inhibition by this compound also led to G2/M phase arrest. spandidos-publications.com
Table 1: Effect of this compound on Cell Cycle Distribution in Cancer Cell Lines
Cell Line | EZH2 Status | Treatment Concentration | Observation | Reference(s) |
---|---|---|---|---|
WSU-DLCL2 | Tyr641 Mutant | 0.2 µM - 6 µM | Dose-dependent increase in G1 phase accumulation. | researchgate.net |
U937 | Not Specified | 0.5, 1, 5, 10 µmol/L | G1 phase blocking and decreased S phase percentage. | medchemexpress.combiocrick.comnih.gov |
RD | Not Specified | 15 µM | 20% increase in G1 phase population. | nih.gov |
RH30 | Not Specified | 15 µM | 13% increase in G1 phase population. | nih.gov |
C17.2 | MYC-amplified | Not Specified | G2/M phase arrest. | spandidos-publications.com |
Differential Effects on Cell Proliferation in Mutant Versus Wild-Type EZH2 Cellular Contexts
A key characteristic of this compound is its differential impact on the proliferation of cells based on their EZH2 mutation status. The compound exhibits significantly more potent anti-proliferative effects in cancer cells harboring specific EZH2 mutations, such as Y641F and A677G, compared to those with wild-type EZH2. selleckchem.comresearchgate.net
In lymphoma cell lines, this compound demonstrated robust cell killing in cells with heterozygous Tyr641 or Ala677 mutations, while having minimal effects on the proliferation of wild-type cells. selleckchem.com For instance, treatment of the OCI-LY19 cell line, which has wild-type EZH2, with this compound showed little impact on cell growth. researchgate.net In contrast, the compound had a notable effect on the proliferation of the EZH2 Y641F-bearing cell line, WSU-DLCL2, and the A677G-bearing Pfeiffer cell line. researchgate.net Interestingly, there was a consistent latency period of about four days before the full anti-proliferative effects of the compound were observed in the mutant cell lines. researchgate.net
While this compound can reduce H3K27 methylation in both wild-type and mutant EZH2 cells, the profound dependency of the mutant cells on the altered enzymatic activity for their growth and survival makes them more susceptible to its inhibitory effects. u-tokyo.ac.jp The affinity of this compound is similar for PRC2 complexes containing wild-type and Tyr641 mutant EZH2, but it shows a greater affinity for the A677G mutant enzyme. selleckchem.com
Studies with the related EZH2 inhibitor, tazemetostat, have also shown that while inhibition of H3K27me3 occurs at similar potencies in both EZH2 wild-type and mutant DLBCL, there is an increased sensitivity to proliferation inhibition in EZH2 mutant cell lines. nih.gov
Table 2: Proliferation Effects of this compound on Lymphoma Cell Lines with Different EZH2 Status
Cell Line | EZH2 Status | Observation | Reference(s) |
---|---|---|---|
OCI-LY19 | Wild-Type | Minimal effect on proliferation. | researchgate.net |
WSU-DLCL2 | Y641F Mutant | Notable inhibition of proliferation after a 4-day latency. | researchgate.net |
Pfeiffer | A677G Mutant | Notable inhibition of proliferation. | researchgate.net |
Apoptosis Induction and Cell Viability
In addition to its effects on the cell cycle, this compound is a potent inducer of apoptosis, or programmed cell death, in various cancer cell types. This apoptotic response is often dose-dependent. medchemexpress.combiocrick.com
In U937 leukemia cells, this compound induced significant apoptosis in a dose-dependent manner. medchemexpress.comncats.iobiocrick.comnih.gov Treatment with concentrations ranging from 0.5 to 10 µmol/L for 48 hours resulted in a progressive increase in the apoptotic rate, from approximately 4% to 25%. ncats.iobiocrick.comnih.gov In contrast, the compound had a minimal apoptotic effect on normal bone marrow CD34+ cells. ncats.ionih.gov
Similarly, in rhabdomyosarcoma cell lines, this compound was more effective at promoting apoptosis induction compared to indirect EZH2 inhibitors. nih.govnih.gov In RH30 cells, 20 µM of this compound significantly increased apoptosis to 85% of total cells, while in RD cells, the same concentration led to a 59% increase in apoptosis. nih.gov Furthermore, pharmacological inhibition of EZH2 with this compound in medulloblastoma cells attenuated cell viability and induced apoptosis. spandidos-publications.com
The reduction in cell viability is a direct consequence of the induced apoptosis and cell cycle arrest. In rhabdomyosarcoma cell lines, this compound significantly reduced cell viability at concentrations around 20 µM. nih.gov The compound's ability to induce apoptosis is linked to the derepression of pro-apoptotic genes that are normally silenced by EZH2-mediated H3K27 methylation.
Table 3: Apoptotic Effect of this compound on U937 Leukemia Cells after 48 Hours
This compound Concentration (µmol/L) | Apoptotic Rate (%) | Reference(s) |
---|---|---|
0.5 | 3.96 ± 0.79 | ncats.iobiocrick.comnih.gov |
1 | 5.74 ± 0.73 | ncats.iobiocrick.comnih.gov |
5 | 13.34 ± 1.77 | ncats.iobiocrick.comnih.gov |
10 | 25.24 ± 2.55 | ncats.iobiocrick.comnih.gov |
Preclinical Efficacy and Translational Research in Disease Models
Hematological Malignancies
EPZ005687 has demonstrated significant preclinical activity in various hematological cancers, particularly lymphomas with activating mutations in EZH2.
Diffuse Large B-Cell Lymphoma (DLBCL) with EZH2 Activating Mutations (Y641, A677)
Recurrent gain-of-function mutations in the EZH2 gene, such as Y641 and A677, are found in a subset of DLBCL patients, leading to hypermethylation of H3K27. mdpi.comnih.govbohrium.com this compound has been shown to be highly effective in preclinical models of DLBCL harboring these mutations.
In vitro studies have demonstrated that this compound selectively inhibits the proliferation of DLBCL cell lines with EZH2 Y641 and A677 mutations. researchgate.net For instance, treatment of the WSU-DLCL2 (Y641F) and Pfeiffer (A677G) cell lines with this compound resulted in a dose-dependent decrease in cell proliferation and induced apoptosis. researchgate.net In contrast, the proliferation of wild-type EZH2 DLBCL cell lines was minimally affected. researchgate.net The compound was also found to cause an accumulation of cells in the G1 phase of the cell cycle in mutant cell lines. researchgate.net
The antiproliferative effects of this compound in these mutant cell lines are directly linked to its ability to inhibit H3K27 trimethylation. researchgate.netnih.gov Treatment with this compound leads to a dose-dependent reduction in global H3K27me3 levels in EZH2-mutant lymphoma cells. researchgate.netnih.gov
Cell Line | EZH2 Mutation | Effect of this compound |
---|---|---|
WSU-DLCL2 | Y641F | Decreased proliferation, induced apoptosis, G1 cell cycle arrest |
Pfeiffer | A677G | Decreased proliferation, induced apoptosis |
OCI-LY19 | Wild-Type | Minimal effect on proliferation |
Follicular Lymphoma (FL)
Activating mutations in EZH2, particularly at the Y641 residue, are also prevalent in follicular lymphoma. nih.gov Preclinical studies suggest that, similar to DLBCL, FL with these mutations is sensitive to EZH2 inhibition. While specific studies focusing solely on this compound in FL models are less common, the broader class of EZH2 inhibitors, for which this compound was a foundational tool compound, has shown efficacy. nih.gov The molecular rationale for treating EZH2-mutant FL is the same as for DLBCL, targeting the oncogenic dependency on the hyperactive EZH2 enzyme. researchgate.net
Solid Tumors
The preclinical investigation of this compound has also extended to various solid tumors, particularly those with a dependency on the PRC2 complex.
Synovial Sarcoma (SS)
Synovial sarcoma is characterized by a chromosomal translocation that results in a fusion protein, SS18-SSX, which functionally inactivates the SMARCB1 subunit of the SWI/SNF chromatin remodeling complex. oaepublish.complos.orgmdpi.com This inactivation leads to an oncogenic dependency on EZH2 activity.
Preclinical studies have shown that pharmacological inhibition of EZH2 with this compound can inhibit cell growth and migration in synovial sarcoma cell lines. oaepublish.comresearchgate.net In cell lines such as SYO-1 and Aska-SS, treatment with this compound led to a dose-dependent reduction in cell proliferation and migration. oaepublish.com This was accompanied by a decrease in the expression of H3K27me3, confirming target engagement. oaepublish.com However, it was noted that this compound did not induce cell death in these cell lines. researchgate.net
Cell Line | Effect of this compound |
---|---|
SYO-1 | Decreased cell proliferation and migration |
Aska-SS | Decreased cell proliferation and migration |
Fuji | Decreased cell proliferation and migration |
Yamato-SS | Decreased cell proliferation and migration |
Malignant Rhabdoid Tumors (MRTs)
Malignant rhabdoid tumors are aggressive pediatric cancers often characterized by the loss of the SMARCB1 gene. nih.govdovepress.com This loss of function creates a dependency on EZH2 activity for tumor cell survival. While much of the later in vivo work has been conducted with the orally bioavailable successor to this compound, tazemetostat (EPZ-6438), the initial proof-of-concept for EZH2 inhibition in MRTs was established with tool compounds like this compound. dovepress.comaacrjournals.org The inhibition of EZH2 in SMARCB1-deficient MRT cells leads to a decrease in H3K27me3 levels and subsequent tumor regression in preclinical models. nih.gov
Rhabdomyosarcoma (RMS)
Rhabdomyosarcoma is a soft tissue sarcoma that arises from muscle precursor cells. researchgate.net Increased EZH2 levels have been associated with a poor prognosis in RMS. researchgate.netresearchgate.net Preclinical studies have investigated the effects of EZH2 inhibition in RMS cell lines.
In one study, direct inhibition of EZH2 by this compound was assessed in both embryonal (RD) and alveolar (RH30) RMS cell lines. nih.gov this compound was found to be more effective than indirect inhibitors at reducing cell viability and colony formation. researchgate.netnih.gov It also induced apoptosis and caused cell cycle arrest in the G1 phase in a dose-dependent manner in both cell lines. nih.gov Specifically, at a concentration of 20 µM, this compound significantly increased apoptosis in both RD and RH30 cells. nih.gov
Cell Line | RMS Subtype | Effect of this compound |
---|---|---|
RD | Embryonal | Reduced cell viability, reduced colony formation, induced apoptosis, G1 cell cycle arrest |
RH30 | Alveolar | Reduced cell viability, reduced colony formation, induced apoptosis, G1 cell cycle arrest |
Breast Cancer
The enhancer of zeste homolog 2 (EZH2) is implicated in the progression of several cancers, including breast cancer, where it can act as a transcriptional activator for signaling pathways like estrogen receptor (ER) and Wnt. nih.gov EZH2 is considered essential for the maintenance of cancer stem cell populations in breast tumors. nih.gov The small molecule this compound, a selective inhibitor of EZH2, has been utilized in preclinical studies to probe the effects of EZH2 inhibition. Research has demonstrated that this compound can produce a dose-dependent inhibition of H3K27me3, the histone methylation mark catalyzed by EZH2, in various cancer cell lines, including those for breast cancer. nih.gov This indicates a direct engagement of its molecular target within breast cancer cells. The inhibition of EZH2 is being explored as a therapeutic strategy, and compounds like this compound are instrumental in this preclinical investigation. probiologists.com
Medulloblastoma
Furthermore, this compound has served as a reference compound in the development of new EZH2 inhibitors for medulloblastoma. nih.gov For instance, a novel inhibitor, MC3629, was designed as a simplified analog of this compound and another inhibitor, GSK2816126. nih.gov Studies using such inhibitors demonstrate that pharmacological targeting of EZH2 can impair proliferation and self-renewal of medulloblastoma stem-like cells, further validating its potential as a therapeutic strategy for this pediatric brain tumor. nih.govviamedica.pl
Non-Oncological Disease Models
Osteoarthritis (OA) is a degenerative joint disease involving cartilage degradation, inflammation, and changes to subchondral bone. mdpi.comnih.gov The role of EZH2 in OA is complex, but studies suggest it is a potential therapeutic target. Research has found that EZH2 levels are significantly higher in the chondrocytes of OA patients compared to normal cartilage. frontiersin.orgnih.gov
In preclinical models, this compound has shown promise. Intra-articular injections of this compound were found to delay the development of OA in a mouse model. nih.gov The mechanism behind this effect involves the silencing of the Wnt/β-catenin signaling pathway. nih.gov Specifically, EZH2 inhibition by this compound increases the expression of the Wnt inhibitor SFRP1 by reducing H3K27 trimethylation on its promoter. nih.gov This, in turn, suppresses the expression of genes related to chondrocyte hypertrophy and cartilage degradation, such as MMP-13, ADAMTS-5, and COL10A1. frontiersin.orgnih.gov However, it is worth noting that results have been mixed in some murine OA models, highlighting the need for further investigation into cell-type-specific events and timing. mdpi.com
Pulmonary Arterial Hypertension (PAH) is a severe condition characterized by remodeling of pulmonary blood vessels, leading to increased pressure in the pulmonary arteries. researchgate.net Recent evidence points to an epigenetic component in its pathogenesis. In a mouse model of PAH induced by transverse aortic constriction (TAC), the expression of EZH2 was markedly upregulated in the lungs. nih.govnih.gov
The administration of this compound was shown to significantly inhibit the development of TAC-induced PAH. nih.govnih.govselleckchem.com The therapeutic effect is mediated through an EZH2-SOD1-ROS-dependent mechanism. nih.govnih.gov EZH2 was found to repress the transcription of superoxide dismutase 1 (SOD1), a key antioxidant enzyme, by increasing H3K27Me3 on its promoter. nih.gov By inhibiting EZH2, this compound treatment reversed this repression, increased SOD1 expression, and consequently reduced the accumulation of reactive oxygen species (ROS) in the lungs of the PAH mice. nih.gov These findings identify EZH2 as a key regulator in PAH and suggest that its pharmacological inhibition with compounds like this compound could be a novel therapeutic approach. researchgate.netnih.gov
Osteoarthritis (OA) Pathophysiology
In Vitro and In Vivo Pharmacological Interventions
This compound is a potent and highly selective S-adenosyl-methionine (SAM)-competitive inhibitor of the EZH2 methyltransferase. selleckchem.com Its selectivity for EZH2 is over 50-fold greater than for EZH1 and more than 500-fold greater than for at least 15 other protein methyltransferases. selleckchem.commdpi.com
In Vitro Activity of this compound
Parameter | Value | Details |
---|---|---|
Target | EZH2 | Inhibits the enzymatic activity of the PRC2 complex. selleckchem.comtargetmol.com |
Mechanism | SAM-Competitive Inhibitor | Binds to the SAM pocket of the EZH2 SET domain. selleckchem.com |
IC₅₀ | 54 nM | Concentration-dependent inhibition of PRC2 enzymatic activity. selleckchem.comtargetmol.com |
Kᵢ | 24 nM | Potent inhibition in a cell-free assay. selleckchem.comtargetmol.com |
Cellular Effect | H3K27 Methylation Reduction | Reduces H3K27 methylation in various cancer cell lines. selleckchem.comtargetmol.com |
| Cell Viability | Cytotoxic to Mutant Cells | Shows robust cell killing in lymphoma cells with heterozygous Tyr641 or Ala677 EZH2 mutations, with minimal effect on wild-type cells. selleckchem.comtargetmol.com |
Summary of In Vivo Preclinical Findings with this compound
Disease Model | Animal Model | Key Findings | Reference(s) |
---|---|---|---|
Osteoarthritis (OA) | Mouse | Intra-articular injection delayed OA development by inhibiting the Wnt/β-catenin pathway. | nih.gov |
Pulmonary Arterial Hypertension (PAH) | Mouse (TAC-induced) | Significantly inhibited the development of PAH and reduced right ventricular systolic blood pressure. | nih.govnih.gov |
| Medulloblastoma | N/A | Used as a reference compound; shown to reduce cell viability in vitro. | researchgate.netnih.gov |
Table of Mentioned Compounds | Compound Name | | | :--- | | ADAMTS-5 | | COL10A1 | | EPZ-6438 | | this compound | | GSK126 | | GSK2816126 | | MC3629 | | MMP-13 | | SFRP1 | | SOD1 |
Mechanisms of Resistance and Combination Therapeutic Strategies
Acquired Resistance to EZH2 Inhibition
Acquired resistance to EZH2 inhibitors can emerge through several mechanisms, often involving alterations that bypass the need for EZH2 activity or compensate for its inhibition. Studies have identified secondary mutations in the EZH2 gene itself that can confer resistance. For instance, mutations in the D1 domain (Y111 and I109) and the SET domain (Y661) have been observed in EZH2 wild-type and mutant diffuse large B-cell lymphoma (DLBCL) cells that develop resistance to EZH2 inhibitors nih.gov. The Y111 and I109 mutants retain histone methyltransferase catalytic activity and require the presence of other Polycomb Repressor Complex 2 (PRC2) components like SUZ12 and EED to drive drug resistance nih.gov. This suggests that targeting other components of the PRC2 complex, such as EED, could potentially overcome this type of resistance nih.gov.
Beyond EZH2 mutations, resistance mechanisms can involve alterations in downstream pathways or the broader epigenetic landscape. For example, in SMARCB1-deficient tumors treated with tazemetostat (a successor to EPZ005687), acquired mutations converging on the RB1/E2F axis have been identified nih.gov. These mutations can decouple EZH2-dependent differentiation from cell-cycle control, allowing tumor cells to escape the G1 arrest typically induced by EZH2 inhibition nih.gov.
Furthermore, epigenetic alterations beyond H3K27me3 modulation can contribute to resistance. Upregulation of H3K27 acetylation (H3K27ac) has been implicated in resistance to EZH2 inhibitors nih.gov. This highlights the dynamic interplay between different epigenetic marks in shaping therapeutic response and the emergence of resistance.
Rationales for Combination Therapy Approaches
The emergence of resistance mechanisms underscores the need for combination therapeutic strategies to enhance the efficacy and durability of EZH2 inhibition. Combining EZH2 inhibitors with other agents can address the heterogeneity of tumors, target parallel survival pathways, and potentially prevent or overcome acquired resistance.
Synergistic Epigenetic Modulations
Combination therapies can exploit synergistic interactions between different epigenetic modulators. By simultaneously targeting multiple epigenetic pathways, it may be possible to achieve a more profound and sustained anti-tumor effect. For instance, combining EZH2 inhibitors with inhibitors of other histone methyltransferases or demethylases could lead to a more comprehensive reprogramming of the epigenetic landscape.
Studies have explored combining EZH2 inhibitors with agents that affect DNA methylation or histone acetylation. While specific data on this compound in such combinations is limited in the provided results, the rationale extends to EZH2 inhibitors in general. For example, combining the EZH2 inhibitor GSK126 with 5-aza-dC (a DNA methyltransferase inhibitor) showed anti-proliferative effects, increased apoptosis, and enhanced differentiation gene expression in a dedifferentiated liposarcoma cell line oaepublish.com. This suggests that targeting both histone methylation and DNA methylation can have synergistic effects.
Another approach involves combining EZH2 inhibition with agents that modulate histone acetylation. Preclinical studies have shown that BRD4 inhibitors, which affect histone acetylation readers, can decrease resistance to EZH2 inhibitors caused by H3K27ac upregulation and restore sensitivity nih.gov. This indicates that targeting the balance between H3K27 methylation and acetylation is a promising combination strategy nih.gov.
Furthermore, combining EZH2 inhibitors with agents that influence the tumor microenvironment through epigenetic modulation is being investigated. Epigenetic modulators, including EZH2 inhibitors, have shown potential to enhance the efficacy of immunotherapy by influencing the immune landscape mdpi.comnih.govfrontiersin.orgresearchgate.net.
Overcoming Resistance Mechanisms
Combination therapy is a key strategy to overcome established resistance to EZH2 inhibition. By understanding the specific mechanisms of resistance, rational combinations can be designed to bypass or counteract these escape routes.
For resistance driven by secondary EZH2 mutations that still rely on other PRC2 components, combining EZH2 inhibitors with inhibitors targeting EED or SUZ12 could be effective nih.gov. Although EED inhibitors are in preclinical and clinical development, this represents a rational approach to overcome resistance conferred by certain EZH2 mutations nih.gov.
In cases where resistance involves activation of bypass pathways, such as the RB1/E2F axis in SMARCB1-deficient tumors treated with tazemetostat, combining the EZH2 inhibitor with agents targeting components of the activated pathway can restore sensitivity nih.gov. For example, a combination strategy using tazemetostat with an AURKB inhibitor has been developed to circumvent resistance in this context nih.gov.
Combinations can also address resistance arising from changes in the tumor microenvironment or interactions with immune cells. For instance, combining EZH2 inhibition with therapies targeting tumor-associated macrophages (TAMs), such as anti-CSF1R agents, might synergistically improve anti-tumoral efficacy mdpi.com. Similarly, combining EZH2 inhibitors with immunotherapy agents like anti-CTLA-4 has shown synergistic effects in preclinical melanoma models, reversing decreased antigen presentation and enhancing T-cell activity nih.gov.
While this compound itself had pharmacokinetic limitations, the principles of resistance and combination strategies identified through its study and the development of its successors remain highly relevant for the broader field of EZH2 inhibition in cancer therapy.
Here is a table summarizing some of the combination strategies discussed:
Combination Agent/Strategy | Rationale | Potential Benefit | Relevant Context (based on search results) |
Inhibitors of other PRC2 subunits | Overcome resistance conferred by EZH2 mutations retaining PRC2 dependency | Restore sensitivity to EZH2 inhibition | EZH2 mutant DLBCL nih.gov |
DNA Methyltransferase Inhibitors | Synergistic epigenetic reprogramming | Enhanced anti-proliferative effects | Dedifferentiated liposarcoma oaepublish.com |
BRD4 Inhibitors | Counteract H3K27ac-mediated resistance | Restore sensitivity to EZH2 inhibition | General cancer context nih.gov |
Immunotherapy Agents (e.g., ICBs) | Modulate tumor microenvironment, enhance anti-tumor immunity | Potentiate immunotherapy, overcome resistance | Melanoma, MPM, general cancer mdpi.comnih.gov |
Targeted Agents (e.g., AURKB inh) | Bypass activated resistance pathways | Restore sensitivity, improve durability | SMARCB1-deficient tumors nih.gov |
Chemotherapy Agents | Synergistic cytotoxic effects | Enhanced anti-tumor activity | Synovial sarcoma (with tazemetostat) oaepublish.com |
TAM-targeted therapy (e.g., anti-CSF1R) | Address immunosuppressive tumor microenvironment | Synergistic anti-tumoral efficacy | Malignant pleural mesothelioma mdpi.com |
Advanced Research Methodologies Applied to Epz005687 Studies
Cell-Free Enzymatic Assays
Cell-free enzymatic assays have been fundamental in characterizing the direct inhibitory activity of EPZ005687 on its target, EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). These assays typically utilize purified and reconstituted PRC2 complexes and a histone H3-derived peptide substrate.
In these controlled in vitro systems, this compound demonstrates potent, concentration-dependent inhibition of PRC2's enzymatic activity. selleckchem.comapexbt.com Key findings from these assays include:
Potency and Selectivity: this compound exhibits a high affinity for EZH2, with a reported inhibition constant (Ki) of 24 nM. selleckchem.comapexbt.combpsbioscience.com It displays significant selectivity, being 50-fold more selective for EZH2 over the closely related EZH1 and 500-fold more selective against a panel of 15 other protein methyltransferases. selleckchem.comapexbt.combpsbioscience.com
Mechanism of Action: These assays have revealed that this compound is an S-adenosylmethionine (SAM)-competitive inhibitor, meaning it binds to the SAM-binding pocket within the EZH2 SET domain, thereby preventing the transfer of a methyl group to its histone substrate. selleckchem.comapexbt.com It has been shown to be a direct inhibitor of PRC2 enzymatic activity and does not work by disrupting the protein-protein interactions within the PRC2 complex. selleckchem.com
IC50 Determination: The half-maximal inhibitory concentration (IC50) for this compound against PRC2 enzymatic activity has been determined to be approximately 54 nM. selleckchem.comapexbt.commedchemexpress.com
Mutant EZH2 Affinity: The affinity of this compound has been tested against different forms of the PRC2 complex. Its affinity is similar for complexes containing wild-type EZH2 and the Tyr641 mutant, but it shows a 5.4-fold greater affinity for the A677G mutant enzyme. selleckchem.com
A typical cell-free assay involves incubating the PRC2 enzyme with the inhibitor for a set period before adding a substrate mix containing a peptide representing histone H3 residues and radiolabeled SAM (S-adenosyl-L-[methyl-3H]methionine). apexbt.comnih.gov The reaction is then allowed to proceed before being stopped, and the amount of incorporated radioactivity is measured to determine the level of enzymatic inhibition. apexbt.com
Table 1: this compound Cell-Free Enzymatic Assay Data
Parameter | Value | Reference |
Ki (EZH2) | 24 nM | selleckchem.comapexbt.combpsbioscience.com |
IC50 (PRC2) | 54 nM | selleckchem.comapexbt.commedchemexpress.com |
Selectivity (vs. EZH1) | 50-fold | selleckchem.comapexbt.combpsbioscience.com |
Selectivity (vs. 15 other PMTs) | 500-fold | selleckchem.comapexbt.combpsbioscience.com |
Cell-Based Functional Assays (e.g., Proliferation, Apoptosis, Cell Cycle Analysis)
Cell-based functional assays are crucial for understanding the physiological consequences of EZH2 inhibition by this compound in a cellular context. These assays have been widely applied, particularly in cancer cell lines.
Proliferation Assays: Studies have consistently shown that this compound can inhibit the proliferation of specific cancer cell lines. For instance, in synovial sarcoma cell lines, this compound demonstrated a dose-dependent inhibition of proliferation over a 14-day period, with IC50 values ranging from 0.72 µM to 3.5 µM in different lines. researchgate.net Notably, the compound shows robust cell killing in lymphoma cells with heterozygous Tyr641 or Ala677 EZH2 mutations, while having minimal effects on the proliferation of wild-type cells. selleckchem.com
Apoptosis Assays: The induction of apoptosis, or programmed cell death, is a key mechanism of action for many anti-cancer agents. In U937 cells, this compound was found to induce apoptosis in a dose-dependent manner. medchemexpress.com However, in some contexts, such as in certain synovial sarcoma cell lines, this compound was shown to inhibit cell growth and migration without inducing significant cell death. researchgate.net
Cell Cycle Analysis: this compound has been observed to impact the cell cycle. Treatment with the inhibitor can lead to an increase in the proportion of cells in the G1 phase, with a corresponding decrease in the S and G2/M phases. selleckchem.com This suggests that EZH2 inhibition can cause a G1 cell cycle arrest. selleckchem.commedchemexpress.com
These assays often involve treating cultured cells with varying concentrations of this compound over several days and then assessing cell viability (e.g., using an MTS assay), apoptosis (e.g., by measuring PARP cleavage or caspase activation), and cell cycle distribution (e.g., through flow cytometry). nih.govnih.gov
Epigenomic Profiling Techniques (e.g., ChIP-seq for H3K27me3)
Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful technique used to map the genome-wide distribution of specific histone modifications. In the context of this compound, ChIP-seq for H3K27me3 (trimethylation of histone H3 at lysine 27), the direct product of EZH2 activity, is particularly informative.
Target Engagement and Specificity: ChIP-seq studies have confirmed that this compound treatment leads to a global reduction of H3K27me3 levels in sensitive cell lines. researchgate.net This demonstrates that the compound effectively engages its target within the cell and inhibits its enzymatic function. Western blot analysis also confirms a dose-dependent inhibition of H3K27me3 without affecting the total EZH2 protein levels, indicating a specific inhibition of its methyltransferase activity. researchgate.net
Gene Regulation: H3K27me3 is a repressive epigenetic mark. frontiersin.org By reducing H3K27me3 levels at the promoter regions of target genes, this compound can lead to their derepression and subsequent re-expression. selleckchem.com This is a key mechanism by which EZH2 inhibitors are thought to exert their anti-tumor effects, by reactivating silenced tumor suppressor genes.
Distinct H3K27me3 Profiles: Research has shown that the pattern of H3K27me3 enrichment can have different regulatory outcomes. nih.gov Profiling these changes upon this compound treatment can provide insights into the specific genes and pathways affected by EZH2 inhibition.
Gene Expression Profiling (e.g., RNA-seq, Microarrays)
Gene expression profiling techniques, such as RNA sequencing (RNA-seq) and microarrays, provide a global view of the transcriptional changes that occur in cells following treatment with this compound. thermofisher.comcd-genomics.com These methods measure the abundance of thousands of messenger RNA (mRNA) transcripts simultaneously.
Identifying Downstream Effects: By comparing the gene expression profiles of treated versus untreated cells, researchers can identify the genes and signaling pathways that are modulated by EZH2 inhibition. This can reveal the functional consequences of derepressing EZH2 target genes. nih.gov
Mechanism of Action: Gene expression data can help to elucidate the mechanisms underlying the observed cellular phenotypes, such as cell cycle arrest and apoptosis. For example, studies have shown that EZH2 inhibition can lead to the upregulation of cell cycle inhibitors. nih.gov
Biomarker Discovery: Analyzing gene expression changes can also help in the identification of potential biomarkers that predict sensitivity or resistance to EZH2 inhibitors.
In one study on mantle cell lymphoma, RNA-seq was used to gain insights into the molecular mechanisms of EZH2 inhibition, revealing the reactivation of key cell cycle regulators. nih.govsciopen.com
Proteomic Approaches for Histone and Non-Histone Methylation Analysis
While histone H3 is the canonical substrate for EZH2, recent advances in proteomics, particularly mass spectrometry-based approaches, have enabled the large-scale analysis of methylation on both histone and non-histone proteins. rsc.orgresearchgate.netnih.gov
Global Methylation Landscape: Proteomic analyses can provide a comprehensive picture of the changes in the cellular "methylome" following this compound treatment. This can confirm the specific reduction in H3K27me3 and assess any off-target effects on other histone or non-histone protein methylation marks. nih.gov
Non-Histone Substrates: There is growing evidence that EZH2 can methylate non-histone proteins, thereby regulating their function. bohrium.com Proteomic studies can help to identify these novel substrates and determine whether their methylation status is affected by this compound. This could uncover previously unknown mechanisms of action for the inhibitor.
In Vivo Preclinical Models and Pharmacodynamic Endpoints
In vivo preclinical models, primarily animal models such as mice, are essential for evaluating the therapeutic potential and pharmacodynamics of drug candidates like this compound in a whole-organism context. allucent.comfrontiersin.org
Pharmacodynamic (PD) Biomarkers: A key aspect of these studies is the use of pharmacodynamic endpoints to confirm that the drug is hitting its target in the animal. For EZH2 inhibitors, a common PD biomarker is the level of H3K27me3 in tumor tissue or surrogate tissues. Studies with other EZH2 inhibitors have shown that treatment can lead to a significant in vivo reduction of H3K27me3. nih.gov
Anti-Tumor Efficacy: Xenograft models, where human cancer cells are implanted into immunocompromised mice, are frequently used to assess the anti-tumor activity of compounds like this compound. While there is limited in vivo data specifically for this compound, a closely related EZH2 inhibitor, tazemetostat (EPZ-6438), has demonstrated potent in vivo target inhibition and antitumor activity in a malignant rhabdoid tumor xenograft model. researchgate.netnih.govaacrjournals.org
These preclinical studies are critical for establishing a link between target engagement (inhibition of H3K27me3) and therapeutic effect (tumor growth inhibition), providing a strong rationale for clinical development. allucent.com
Future Directions and Broader Translational Implications
Expanding Therapeutic Applications Beyond Current Indications
Initially recognized for its efficacy in lymphomas with specific EZH2 mutations, the therapeutic potential of EZH2 inhibition with EPZ005687 and similar molecules is being explored in a wider range of diseases. bocsci.combpsbioscience.com Research has indicated that EZH2 is implicated in the pathology of various solid tumors, including those of the breast, prostate, and lung, as well as non-cancerous conditions. mdpi.commdpi.comoncotarget.com
For instance, studies have investigated the role of EZH2 in osteoarthritis, where its inhibition by this compound was found to delay disease progression in animal models. bocsci.com This suggests a potential role for EZH2 inhibitors in treating inflammatory and degenerative diseases. Furthermore, research into pulmonary arterial hypertension has shown that this compound can ameliorate the condition in mice, indicating a possible therapeutic avenue for this cardiovascular disorder. nih.gov The exploration of EZH2 inhibitors in non-alcoholic fatty liver disease (NAFLD) is also an emerging area of research, with preclinical studies suggesting a potential therapeutic benefit. mdpi.com
Elucidating Non-Canonical EZH2 Functions and Methylation Targets
The primary and most well-understood function of EZH2 is the methylation of histone H3 at lysine 27 (H3K27), leading to gene silencing. nih.gov However, a growing body of evidence reveals that EZH2 has "non-canonical" functions that are independent of its methyltransferase activity on histones. oup.comfrontiersin.orge-crt.org These functions include the methylation of non-histone proteins and its role as a transcriptional co-activator. oup.come-crt.org
For example, EZH2 can methylate other proteins, thereby altering their function. oup.com It can also interact with other transcription factors to activate gene expression, a role that is contrary to its canonical repressive function. frontiersin.orge-crt.org In some cancers, the oncogenic activity of EZH2 may be more dependent on these non-canonical roles than on its histone methyltransferase activity. nih.gov Fully understanding these non-canonical functions is crucial, as it may reveal new therapeutic vulnerabilities and explain why some tumors are resistant to EZH2 inhibitors that only target its catalytic activity. Future research will need to dissect these complex mechanisms to develop more effective therapeutic strategies.
Development of Predictive Biomarkers for Response to EZH2 Inhibition
A significant challenge in the clinical application of EZH2 inhibitors is identifying which patients are most likely to respond to treatment. While mutations in the EZH2 gene, such as the Y641 and A677 mutations, have been identified as strong predictors of response to this compound in lymphoma, not all responsive tumors carry these mutations. mdpi.comtandfonline.com This highlights the need for a broader range of predictive biomarkers.
Biomarker Category | Potential Examples | Rationale |
Genetic | EZH2 mutations (e.g., Y641, A677), BAP1 inactivation, INI1 loss | Directly impact EZH2 activity or create dependence on its function. mdpi.commdpi.com |
Epigenetic | Global H3K27me3 levels, DNA methylation patterns | Reflect the direct enzymatic activity and downstream effects of EZH2. mdpi.comgoogle.com |
Gene Expression | Overexpression of EZH2, expression of EZH2 target genes | Indicate tumors that are driven by EZH2 activity. d-nb.info |
Integration of Epigenetic Inhibitors in Precision Medicine Frameworks
The development of EZH2 inhibitors like this compound is a key step towards integrating epigenetic therapies into precision medicine. tandfonline.com Precision medicine aims to tailor treatment to the individual characteristics of a patient's disease. By identifying specific genetic or epigenetic vulnerabilities, clinicians can select the most effective therapies while minimizing side effects.
The use of EZH2 inhibitors in combination with other treatments, such as chemotherapy, immunotherapy, or other targeted therapies, holds significant promise. mdpi.comnih.gov For instance, inhibiting EZH2 can sometimes re-sensitize cancer cells to chemotherapy. sci-hub.se Furthermore, by modulating the tumor microenvironment, EZH2 inhibitors may enhance the efficacy of immunotherapies. mdpi.comnih.gov The future of cancer treatment will likely involve complex combination therapies guided by a deep understanding of the molecular drivers of each individual's cancer, with epigenetic drugs playing a crucial role. nih.gov
Addressing In Vivo Efficacy Limitations through Novel Delivery or Compound Design
While this compound has been an invaluable research tool, its limitations, particularly in terms of oral bioavailability and in vivo efficacy, have spurred the development of next-generation EZH2 inhibitors. mdpi.commdpi.com For example, tazemetostat (EPZ-6438) was developed from this compound with improved pharmacokinetic properties, leading to its successful clinical development and approval for certain cancers. mdpi.commdpi.comnih.gov
Future research in this area will focus on several key aspects:
Improved Pharmacokinetics: Designing compounds with better absorption, distribution, metabolism, and excretion (ADME) profiles to ensure they reach their target in effective concentrations. acs.org
Novel Delivery Systems: Exploring new ways to deliver EZH2 inhibitors to tumor cells, such as through nanoparticles or antibody-drug conjugates, to increase their efficacy and reduce systemic toxicity.
Targeted Degraders: Developing molecules like Proteolysis-Targeting Chimeras (PROTACs) that not only inhibit EZH2 but also lead to its degradation, potentially overcoming resistance mechanisms related to non-canonical functions. mdpi.comnih.gov
By addressing these challenges, researchers aim to develop more potent and durable EZH2-targeted therapies for a wider range of diseases.
Q & A
Q. What is the molecular mechanism of EPZ005687 in inhibiting EZH2 activity, and how is its selectivity validated experimentally?
this compound acts as a competitive inhibitor of S-adenosylmethionine (SAM), specifically targeting the EZH2 subunit of the polycomb repressive complex 2 (PRC2). Its selectivity (>500-fold over other methyltransferases) is validated through enzymatic assays comparing inhibition kinetics across methyltransferase families. For example, dose-dependent reductions in H3K27me3 levels in both wild-type and mutant EZH2 cancer cells (e.g., Y641 or A677 mutants) confirm target engagement . Western blot analysis of H3K27me3 and comparative IC50 values across cell lines (e.g., 0.7166 μM in Aska vs. 3.473 μM in Yamato) further validate specificity .
Q. What in vitro assays are recommended to assess this compound efficacy in cancer models?
Standard assays include:
- Cell proliferation assays : Dose-response curves (0.01–10 μM) with IC50 calculations using viability metrics (e.g., MTT or CellTiter-Glo) .
- Migration assays : Scratch/wound-healing assays tracked over 50 hours, with quantification of relative migration distance .
- Biomarker validation : Western blot for PARP cleavage (apoptosis) and H3K27me3 reduction (target modulation) .
Advanced Research Questions
Q. How do variations in this compound IC50 values across synovial sarcoma cell lines inform experimental design?
IC50 variability (e.g., 0.7166 μM in Aska vs. 3.473 μM in Yamato) suggests cell line-specific factors influencing drug response, such as EZH2 mutation status, epigenetic heterogeneity, or compensatory pathways. Researchers should:
- Pre-screen cell lines for EZH2 mutations (e.g., Y641, A677) using Sanger sequencing .
- Include multiple cell lines representing genetic diversity to ensure robustness.
- Combine this compound with pathway inhibitors (e.g., Wnt/β-catenin blockers) to address resistance mechanisms .
Q. What methodological considerations are critical when combining this compound with other epigenetic inhibitors?
- Synergy testing : Use Chou-Talalay combination index (CI) analysis to distinguish additive vs. synergistic effects .
- Off-target mitigation : Validate selectivity via methyltransferase activity panels to avoid overlapping inhibition (e.g., G9a/GLP inhibitors conflicting with this compound’s EZH2 targeting) .
- Dose optimization : Staggered dosing (e.g., pre-treatment with DNA demethylating agents) may enhance H3K27me3 modulation .
Q. How can researchers resolve contradictory evidence regarding this compound’s inhibition of G9a versus EZH2?
Discrepancies in target specificity (e.g., lists this compound as a G9a inhibitor) require:
Q. What translational insights can be drawn from this compound’s role in osteoarthritis (OA) models?
In OA, this compound upregulates SFRP1 (a Wnt antagonist), reducing COLX, MMP3, and MMP13 expression via PCR/Western blot. Key steps:
- Model selection : Use surgically induced OA murine models with OARSI scoring for pathology validation .
- Dose translation : Compare in vitro IC50 (e.g., 2.079 μM in SYO-1 cells) with in vivo efficacy, adjusting for bioavailability .
Data Analysis & Contradiction Management
Q. How should researchers address conflicting results in this compound-induced apoptosis versus migration inhibition?
Contradictions arise when apoptosis markers (e.g., PARP cleavage) are detected in some cell lines (Aska) but not others (SYO-1) despite migration inhibition. Solutions include:
- Time-course experiments : Track PARP expression at multiple timepoints (e.g., 24h, 48h, 72h) .
- Pathway enrichment analysis : Use RNA-seq to identify non-apoptotic mechanisms (e.g., EMT suppression) in migration-resistant lines .
Q. What statistical frameworks are optimal for analyzing this compound’s dose-dependent effects?
- Non-linear regression : Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism).
- ANOVA with post-hoc tests : Compare migration distances or OARSI scores across treatment groups .
Ethical & Reproducibility Considerations
Q. How can researchers ensure reproducibility of this compound studies across labs?
Q. What ethical guidelines apply when transitioning this compound from in vitro to in vivo studies?
- Follow ARRIVE 2.0 guidelines for animal reporting.
- Pre-register dosing protocols (e.g., ClinicalTrials.gov for preclinical trials) to minimize redundant experimentation .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.